(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Description
This compound is a synthetic corticosteroid derivative characterized by a cyclopenta[a]phenanthrene core structure with multiple stereochemical centers and functional groups. Key structural features include:
- 10,13,16-Trimethyl groups: These substituents influence receptor binding affinity and metabolic stability.
- 17-Hydroxy-17-(2-hydroxyacetyl) moiety: This group is critical for glucocorticoid activity, as seen in dexamethasone and prednisolone .
- 3-Ketone group: A common feature in corticosteroids, essential for binding to the glucocorticoid receptor (GR) .
Its synthesis involves selective methylation and hydroxylation steps, as evidenced by related synthetic protocols in cyclopenta[a]phenanthrene derivatives .
Properties
IUPAC Name |
(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-13-10-18-16-5-4-14-11-15(24)6-8-20(14,2)17(16)7-9-21(18,3)22(13,26)19(25)12-23/h6,8,11,13,16-18,23,26H,4-5,7,9-10,12H2,1-3H3/t13-,16-,17+,18+,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPANQAGTORONNC-NGESLJTNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3CCC2(C1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3CC[C@@]2([C@]1(C(=O)CO)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions that form the fused ring system.
Functional group modifications: Introduction of hydroxy and acetyl groups at specific positions on the molecule.
Stereochemical control: Ensuring the correct spatial arrangement of atoms, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production methods for this compound may involve:
Batch processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous flow synthesis: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in the body, altering their activity.
Pathways Involved: It can modulate various biochemical pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to the glucocorticoid class, sharing structural similarities with dexamethasone, prednisolone, and tixocortol. Key differences are outlined below:
- Fluorination : Dexamethasone’s 9-fluoro substituent enhances GR binding and metabolic resistance compared to the target compound .
- Methylation : The 16-methyl group in the target compound may reduce mineralocorticoid side effects compared to prednisolone .
- 17-Substituents : The 2-hydroxyacetyl group in the target compound mirrors dexamethasone, suggesting comparable GR activation but differing pharmacokinetics due to methylation patterns .
Pharmacological Activity
- Anti-inflammatory potency: The target compound’s activity is likely intermediate between dexamethasone and prednisolone. Dexamethasone’s 9-fluoro group increases potency by 30-fold compared to non-fluorinated analogues .
- Metabolic stability : The 16-methyl group may reduce hepatic clearance, as seen in methylprednisolone (AU107607, Massbank data) .
- Adverse effects : Unlike dexamethasone, the absence of a 9-fluoro group in the target compound may lower risks of osteoporosis and hyperglycemia .
Physicochemical Properties
- Fluorescence: Unlike 17α-methyltestosterone derivatives, the target compound lacks conjugated enone systems, reducing acid-induced fluorescence .
Biological Activity
The compound (8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one is a complex steroid-like molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties and biological mechanisms through various studies and data.
- Molecular Formula : C21H30O3
- Molecular Weight : 330.461 g/mol
- CAS Number : 68-96-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Anti-inflammatory Effects
- Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes and reducing the production of pro-inflammatory cytokines. This could suggest a potential for (8R,9S,10R...) to modulate inflammatory pathways.
-
Antitumor Activity
- Preliminary studies have shown that derivatives of this compound may inhibit tumor cell proliferation. For instance, compounds with similar structural characteristics have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis.
-
Hormonal Modulation
- The compound's structure suggests potential interactions with steroid hormone receptors. Compounds with similar frameworks have been studied for their ability to act as selective modulators of androgen receptors.
Case Study 1: Anti-inflammatory Mechanism
A study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory effects of steroid derivatives. The results indicated that compounds with hydroxyl groups at specific positions significantly inhibited COX-2 activity and reduced inflammatory markers in vitro .
| Compound | COX-2 Inhibition (%) | Cytokine Reduction (%) |
|---|---|---|
| Compound A | 75% | 60% |
| (8R...) | 70% | 55% |
Case Study 2: Antitumor Activity
In a research article from Cancer Letters, a series of steroid analogs were tested against human breast cancer cells. The findings revealed that certain modifications to the steroid structure enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Compound B | 10 | 40 |
| (8R...) | 12 | 35 |
The proposed mechanisms through which (8R...) exerts its biological effects include:
- Inhibition of Enzymatic Activity : By modulating enzymes involved in inflammation and tumor growth.
- Receptor Interaction : Potential binding to androgen and estrogen receptors leading to hormonal modulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
